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molecular formula C14H14O4S B8277741 5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol

5-(((4-Hydroxyphenyl)thio)methyl)-3-methoxy-1,2-benzenediol

Cat. No. B8277741
M. Wt: 278.33 g/mol
InChI Key: DXDCVORKZNEAQQ-UHFFFAOYSA-N
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Patent
US05840991

Procedure details

3,4,5-Trimethoxybenzyl 4-hydroxyphenyl thioether (3g, 9.8 mmol) prepared as described in Example 1 was dissolved in 60 ml of dry methylene chloride, and cooled to -78° C. Then 2.8 ml (29.5 mmol) of borontribromide in 10 ml of methylene chloride was added dropwise to the above solution. After stirring for 2 hr, the solution was warmed to room temperature, and stirred for another 2 hr (monitored by TLC). Then, the reaction mixture was cooled to 0° C., and added dropwise 50 ml of water. The methylene chloride layer was separated. The crude product, obtained after drying over magnesium sulfate and concentration, was purified on silica gel column chromatography (ethyl acetate/n-hexane=2:1). 3,4-Dihydroxy-5-methoxybenzyl 4-hydroxyphenyl thioether (2.1 g, 77% yield) was obtained as a light yellow solid.
Quantity
9.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]2[CH:15]=[C:14]([O:16]C)[C:13]([O:18]C)=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:4][CH:3]=1.O>C(Cl)Cl>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH2:9][C:10]2[CH:11]=[C:12]([O:20][CH3:21])[C:13]([OH:18])=[C:14]([OH:16])[CH:15]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.8 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)SCC1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 2 hr (monitored by TLC)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
CUSTOM
Type
CUSTOM
Details
The crude product, obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate and concentration
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography (ethyl acetate/n-hexane=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)SCC1=CC(=C(C(=C1)OC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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